4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine
Description
This compound belongs to the pyrazolo[3,4-d]pyridazine family, characterized by a fused bicyclic structure combining pyrazole and pyridazine rings. Key substituents include:
- 1-(p-Tolyl group): A para-methyl-substituted phenyl ring at position 1, enhancing hydrophobic interactions and steric bulk.
- 4-Isopropyl group: A branched alkyl substituent at position 4, influencing electronic and steric properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-propan-2-yl-7-prop-2-ynylsulfanylpyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-5-10-23-18-17-15(16(12(2)3)20-21-18)11-19-22(17)14-8-6-13(4)7-9-14/h1,6-9,11-12H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZDLVJYVEGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC#C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure Analogues
a) Pyrazolo[3,4-d]pyridazine Derivatives
Notes:
- The target compound’s propargylthioether at position 7 contrasts with thiol () and ketone () groups in analogues. The thiol (pKa ~8–10) is more acidic than the thioether, while the ketone introduces hydrogen-bonding capacity .
- The p-tolyl group (target) vs.
b) Pyrazolopyrimidine and Triazolopyrimidine Analogues
Compounds like those in (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) differ in core structure but share substituent motifs (e.g., p-tolyl groups). These analogues exhibit isomerization under varying conditions, highlighting the sensitivity of heterocyclic systems to reaction environments. The target compound’s rigid pyridazine core may confer greater stability compared to isomerizable triazolopyrimidines .
Functional Group Comparisons
a) Thioether vs. Thiol and Ketone
- Reactivity : The propargylthioether in the target compound offers alkyne functionality for click chemistry, unlike the thiol (prone to oxidation) or ketone (inert under physiological conditions).
- Solubility : The thioether and isopropyl groups reduce water solubility compared to the ketone-containing analogue (), which has a polar carbonyl group .
b) Aromatic Substituents
- p-Tolyl vs.
Physicochemical Properties
| Property | Target Compound (Predicted) | 7-Thiol Analogue | 7-Ketone Analogue |
|---|---|---|---|
| LogP | ~3.5 (highly hydrophobic) | ~2.8 | ~2.0 |
| pKa | N/A | ~8–10 (thiol) | 11.57 (amine/ketone) |
| Density (g/cm³) | ~1.3 | N/A | 1.28 |
Insights :
- The target compound’s higher LogP suggests superior membrane permeability but poorer aqueous solubility.
- The density of the ketone analogue (1.28 g/cm³) aligns with typical aromatic heterocycles, while the target’s propargylthioether may slightly increase density .
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